molecular formula C11H8Br2N2O2 B572814 Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate CAS No. 1257852-54-2

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B572814
CAS No.: 1257852-54-2
M. Wt: 360.005
InChI Key: JLJIFLYLUXJHCH-UHFFFAOYSA-N
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Description

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 7, an ethyl ester group at position 3, and a fused pyridine ring system. Naphthyridines are known for their significant biological activities and are widely studied in medicinal chemistry .

Scientific Research Applications

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Safety and Hazards

The safety data sheet for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate could not be retrieved from the search results . It’s recommended to handle all chemical substances with appropriate safety measures.

Future Directions

The future directions for research on Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and similar compounds could involve exploring their potential biological activities and applications in medicinal chemistry . Further studies could also focus on developing more efficient and eco-friendly synthetic strategies .

Preparation Methods

The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and decarboxylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the naphthyridine ring system play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIFLYLUXJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700323
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-54-2
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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